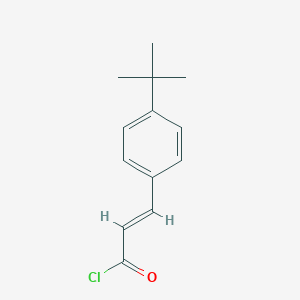

(2E)-3-(4-Tert-butylphenyl)acryloyl chloride

Descripción general

Descripción

(2E)-3-(4-Tert-butylphenyl)acryloyl chloride is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to an acryloyl chloride moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(4-Tert-butylphenyl)acryloyl chloride typically involves the reaction of 4-tert-butylbenzaldehyde with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The general reaction scheme is as follows: [ \text{4-tert-butylbenzaldehyde} + \text{acryloyl chloride} \xrightarrow{\text{base}} \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: (2E)-3-(4-Tert-butylphenyl)acryloyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The acryloyl chloride moiety can participate in nucleophilic substitution reactions, where the chloride group is replaced by nucleophiles such as amines, alcohols, or thiols.

Addition Reactions: The double bond in the acryloyl group can undergo addition reactions with electrophiles or nucleophiles.

Polymerization: The compound can act as a monomer in polymerization reactions, forming polymers with specific properties.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.

Addition Reactions: Electrophiles like halogens or nucleophiles like water can be used under controlled conditions.

Polymerization: Initiators such as radical initiators or catalysts are used to facilitate polymerization.

Major Products:

Substitution Products: Depending on the nucleophile, products such as amides, esters, or thioesters are formed.

Addition Products: Halogenated or hydroxylated derivatives are common.

Polymers: Polymers with specific mechanical and chemical properties are obtained.

Aplicaciones Científicas De Investigación

Organic Synthesis

The primary application of (2E)-3-(4-Tert-butylphenyl)acryloyl chloride lies in its utility as a reactive intermediate in organic synthesis. The acryloyl chloride moiety is highly reactive, making it suitable for various chemical transformations:

- Covalent Bond Formation : The compound can react with nucleophiles, facilitating the formation of covalent bonds. This property is instrumental in synthesizing more complex organic molecules.

- Bioconjugation : Due to its reactivity, this compound is explored for modifying biomolecules, which can enhance studies on biological processes or lead to the development of bioconjugates for therapeutic applications.

Polymer Chemistry

In polymer chemistry, this compound can be utilized as a monomer for the synthesis of functionalized polymers. Its incorporation into polymer matrices allows for the development of materials with tailored properties:

- Functional Polymers : The compound can be polymerized to create functional polymers that exhibit specific characteristics such as enhanced thermal stability or unique optical properties.

- Controlled Polymerization Techniques : Techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization may be employed to incorporate this compound into more complex polymer architectures .

Material Science

The applications extend into material science, where this compound plays a role in developing advanced materials:

- Coatings and Adhesives : The compound can be used in formulating coatings and adhesives that require specific reactivity and bonding characteristics.

- Nanocomposites : It may serve as a building block in the synthesis of nanocomposites, enhancing mechanical and thermal properties through the incorporation of nanoparticles .

Case Studies and Research Findings

Recent studies have highlighted various applications of this compound across different fields:

Mecanismo De Acción

The mechanism of action of (2E)-3-(4-Tert-butylphenyl)acryloyl chloride involves its reactivity towards nucleophiles and electrophiles. The acryloyl chloride moiety is highly reactive, allowing it to form covalent bonds with various nucleophiles. This reactivity is exploited in the synthesis of derivatives and polymers. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability.

Comparación Con Compuestos Similares

- 4-tert-Butylphenyl acetate

- 4-tert-Butylphenoxyacetyl chloride

- 4-tert-Butylphenylacetic acid

Comparison:

- Reactivity: (2E)-3-(4-Tert-butylphenyl)acryloyl chloride is more reactive due to the presence of the acryloyl chloride moiety, compared to the relatively less reactive esters and acids.

- Applications: While similar compounds are used in various chemical syntheses, this compound’s unique reactivity makes it particularly valuable in polymer chemistry and the synthesis of complex organic molecules.

- Stability: The tert-butyl group provides steric protection, enhancing the stability of the compound compared to its analogs without such bulky groups.

Propiedades

IUPAC Name |

(E)-3-(4-tert-butylphenyl)prop-2-enoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO/c1-13(2,3)11-7-4-10(5-8-11)6-9-12(14)15/h4-9H,1-3H3/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEBJAFJYVRUQCO-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70578226 | |

| Record name | (2E)-3-(4-tert-Butylphenyl)prop-2-enoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70578226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176690-89-4 | |

| Record name | (2E)-3-(4-tert-Butylphenyl)prop-2-enoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70578226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.